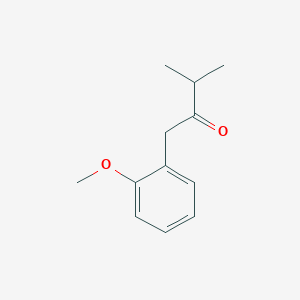

1-(2-Methoxyphenyl)-3-methylbutan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)11(13)8-10-6-4-5-7-12(10)14-3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWFYOOTFGORBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 1-(2-Methoxyphenyl)-3-methylbutan-2-one and Analogous Structures

Several classical organic reactions can be employed for the synthesis of this compound and its analogs. These methods, while traditional, remain fundamental in organic synthesis.

One of the most direct and widely used methods for the synthesis of aryl ketones is the Friedel-Crafts acylation . This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of a compound analogous to this compound, anisole (B1667542) (methoxybenzene) can be acylated with isobutyryl chloride using a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The methoxy (B1213986) group of anisole is an ortho-, para-directing group, leading to a mixture of isomers. The formation of the ortho-acylated product, which would be a precursor to the target molecule, is generally less favored than the para-acylated product due to steric hindrance.

Another established route involves the use of organometallic reagents , such as Grignard reagents. This approach typically involves the reaction of a Grignard reagent derived from a methoxy-substituted aryl halide with an appropriate aldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone. For instance, 2-methoxybenzylmagnesium bromide could be reacted with isobutyraldehyde (B47883). This reaction yields 1-(2-methoxyphenyl)-3-methylbutan-2-ol, which can then be oxidized to this compound using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

The following table summarizes these established synthetic pathways for analogous structures:

| Reaction | Starting Materials | Reagents | Product | Key Features |

| Friedel-Crafts Acylation | Anisole, Isobutyryl chloride | AlCl₃ or FeCl₃ | Mixture of ortho- and para-isomers | Direct acylation of the aromatic ring. |

| Grignard Reaction & Oxidation | 2-Methoxybenzyl bromide, Isobutyraldehyde | 1. Mg, ether 2. Oxidizing agent (e.g., PCC) | This compound | Stepwise construction of the carbon skeleton and ketone functionality. |

Precursor Design and Advanced Chemical Transformations in Ketone and Ether Synthesis

Advanced chemical transformations for ketone synthesis offer alternatives to traditional methods. One such approach is the palladium-catalyzed coupling of acyl chlorides with organometallic reagents, which provides a milder and more selective route to ketones. For example, 2-methoxyphenylboronic acid could be coupled with isobutyryl chloride in a Suzuki-Miyaura type reaction, although this is a less common application of this coupling. More advanced methods focus on the direct activation of C-H bonds. For instance, recent breakthroughs have enabled the modification of ketones at previously inaccessible sites through palladium catalysis, opening new avenues for the synthesis of complex ketone structures.

Regarding the ether synthesis , the Williamson ether synthesis remains a cornerstone, involving the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this could involve the reaction of sodium 2-hydroxyphenyl-3-methylbutan-2-one with a methylating agent. Advanced strategies in ether synthesis focus on improving the efficiency and scope of this reaction. This includes the use of phase-transfer catalysts to enhance the reactivity of the nucleophile and the development of catalytic methods that avoid the need for stoichiometric amounts of strong base. For example, catalytic reductive coupling of aldehydes and ketones with alcohols in an aqueous solution presents a greener alternative for ether formation.

Catalytic Approaches in the Formation of Aryl-Substituted Butanones

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The formation of aryl-substituted butanones can be significantly improved by employing various catalytic systems.

Photoredox Catalysis in Related Arylation Reactions (e.g., β-C(sp³)–H arylation of 1-(o-iodoaryl)alkan-1-ones)

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. A relevant example is the iodoarene-directed photoredox β-C(sp³)–H arylation of 1-(o-iodoaryl)alkan-1-ones. In this type of reaction, a photocatalyst, upon excitation by visible light, initiates a radical process. For a substrate like 1-(o-iodoaryl)alkan-1-one, the photocatalyst can facilitate the generation of an aryl radical at the ortho position. This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a radical at the β-carbon of the alkanone chain. This β-C(sp³) radical can then be trapped by an arylating agent, leading to the formation of a new C-C bond at the β-position. While this specific example focuses on β-arylation, the principles of photoredox catalysis can be adapted to other bond-forming reactions relevant to the synthesis of aryl-substituted ketones.

Metal-Organic Framework Catalysis for Organic Transformations

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising heterogeneous catalysts for various organic transformations. MOFs have been successfully employed as catalysts in reactions involving carbonyl compounds, such as the cyanosilylation and hydroboration of aldehydes and ketones. For the synthesis of aryl-substituted butanones, a MOF could potentially catalyze a Friedel-Crafts type acylation or a condensation reaction, offering the advantages of catalyst recyclability and enhanced selectivity due to the confined environment within the pores. For instance, MOFs containing Lewis acidic metal centers can act as solid acid catalysts, promoting the acylation of aromatic compounds.

Chemo-Enzymatic Synthesis Strategies for Related Complex Molecules

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and selective synthetic routes. Enzymes, with their high chemo-, regio-, and stereoselectivity, can be powerful tools for the synthesis of complex molecules. In the context of synthesizing molecules related to this compound, enzymes can be used for key steps such as the stereoselective reduction of a ketone to a chiral alcohol or the kinetic resolution of a racemic mixture.

For example, a prochiral diketone could be selectively reduced by a ketoreductase enzyme to yield a chiral hydroxyketone, which could then be further elaborated chemically. Alternatively, a racemic mixture of a precursor alcohol could be resolved using a lipase-catalyzed acylation, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. The integration of such enzymatic steps with traditional chemical synthesis can provide access to enantiomerically pure compounds that are difficult to obtain through purely chemical methods.

Stereoselective Synthesis Approaches for Chiral Analogs

If the target molecule were to possess a chiral center, for instance at the α-position to the carbonyl group, stereoselective synthesis would be crucial to obtain a single enantiomer. Several strategies have been developed for the enantioselective synthesis of α-aryl ketones.

One approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the ketone precursor, directing the subsequent arylation step to occur from a specific face of the molecule, thereby inducing stereoselectivity. After the reaction, the auxiliary can be removed to yield the chiral α-aryl ketone.

More advanced methods rely on asymmetric catalysis. For example, a highly enantioselective cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols can produce enantioenriched α-aryl ketones. This method involves the 1,2-aryl migration in a chiral environment provided by the cobalt catalyst, leading to the formation of a tertiary stereocenter with high enantioselectivity. Another powerful technique is the palladium-catalyzed asymmetric α-arylation of ketone enolates. In this reaction, a chiral phosphine (B1218219) ligand coordinates to the palladium catalyst, creating a chiral environment that directs the coupling of the ketone enolate with an aryl halide or triflate to produce the α-aryl ketone in high enantiomeric excess.

The following table provides an overview of these stereoselective approaches:

| Approach | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. | Stoichiometric use of the chiral source; requires attachment and removal steps. |

| Asymmetric Catalysis | A chiral catalyst is used in substoichiometric amounts to generate a chiral product from a prochiral substrate. | High efficiency and atom economy; catalyst can be recycled. |

| - Cobalt-Catalyzed Rearrangement | Enantioselective semipinacol rearrangement of allylic alcohols to form α-aryl ketones. | Forms tertiary stereocenters with high enantioselectivity. |

| - Palladium-Catalyzed α-Arylation | Asymmetric coupling of ketone enolates with aryl electrophiles using a chiral palladium catalyst. | Direct formation of the α-aryl stereocenter. |

Exploration of One-Pot and Multicomponent Reactions for the Synthesis of the this compound Scaffold

The development of efficient and atom-economical synthetic methodologies is a cornerstone of modern organic chemistry. One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the construction of complex molecular architectures from simple precursors in a single synthetic operation. These approaches offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower solvent consumption, and minimized waste generation. This section explores the application of such strategies for the synthesis of the this compound scaffold, a key structural motif in various chemical entities. While direct one-pot or multicomponent syntheses of this specific compound are not extensively documented, several established methodologies for the synthesis of α-aryl ketones and related structures can be adapted for its construction.

One plausible approach involves the palladium-catalyzed coupling of an appropriate 2-methoxyphenyl derivative with a suitable isobutyryl precursor. For instance, a one-pot procedure could be envisioned starting from a 2-methoxybenzyl halide. The initial step would involve the in-situ formation of an organometallic reagent, such as a Grignard or an organozinc species, which would then undergo a palladium-catalyzed cross-coupling reaction with an isobutyryl electrophile, such as isobutyryl chloride or a related derivative. This strategy would consolidate multiple synthetic steps into a single, streamlined process.

Another potential avenue lies in the adaptation of multicomponent reactions that are known to generate α-substituted ketones. For example, a reaction could be designed involving 2-methoxybenzaldehyde, a source of the isobutyryl group (such as isobutyraldehyde or its enolate equivalent), and a third component that facilitates the carbon-carbon bond formation and subsequent oxidation in a single pot. While requiring careful optimization of reaction conditions to ensure selectivity, such an MCR would offer a highly convergent and efficient route to the target scaffold.

Furthermore, methodologies involving the direct α-arylation of ketones could be explored in a one-pot fashion. This would entail the reaction of 3-methyl-2-butanone (B44728) with a reactive 2-methoxyphenylating agent, such as a 2-methoxyphenyl halide, in the presence of a suitable catalyst and base. By carefully selecting the reaction parameters, the enolate formation and subsequent arylation could be achieved in a single reaction vessel, providing a straightforward synthesis of the desired product.

The table below summarizes various one-pot and multicomponent strategies that could be theoretically applied or adapted for the synthesis of this compound, highlighting the key reactants and general reaction conditions.

| Strategy | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Transformation |

| Palladium-Catalyzed Cross-Coupling | 2-Methoxybenzyl halide | Isobutyryl chloride | Palladium catalyst, Zinc powder | Formation of a C-C bond between the benzyl (B1604629) and acyl groups. |

| Grignard-based One-Pot Synthesis | 2-Methoxybenzyl bromide | Isobutyryl derivative (e.g., Weinreb amide) | Magnesium, Transmetalation agent | In-situ Grignard formation followed by acylation. |

| Multicomponent Reaction (Hypothetical) | 2-Methoxybenzaldehyde | Isobutyraldehyde | Catalyst (e.g., N-Heterocyclic Carbene) | Condensation and rearrangement to form the α-aryl ketone. |

| Direct α-Arylation | 3-Methyl-2-butanone | 2-Methoxyphenyl halide | Palladium catalyst, Base | Formation of a C-C bond at the α-position of the ketone. |

While the direct one-pot synthesis of this compound remains an area for further investigation, the existing literature on the synthesis of α-aryl ketones provides a strong foundation for the development of such efficient and elegant synthetic strategies. The exploration of these methodologies will undoubtedly contribute to the advancement of sustainable and practical organic synthesis.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (1H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 1-(2-Methoxyphenyl)-3-methylbutan-2-one, the expected 1H NMR spectrum would display distinct signals corresponding to the aromatic protons of the 2-methoxyphenyl group, the methoxy (B1213986) protons, the methylene (B1212753) protons adjacent to the aromatic ring and the carbonyl group, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The chemical shifts (δ) and spin-spin coupling patterns are critical for assigning these protons and deducing the structural conformation.

Aromatic Protons: The four protons on the substituted benzene (B151609) ring are expected to appear in the downfield region of the spectrum, typically between δ 6.8 and 7.4 ppm. Due to their different electronic environments and coupling to each other, they would likely present as a complex multiplet.

Methoxy Protons: The three protons of the methoxy group (-OCH3) are chemically equivalent and not coupled to other protons, thus they are expected to appear as a sharp singlet, typically around δ 3.8 ppm.

Methylene Protons: The two protons of the methylene group (-CH2-) situated between the aromatic ring and the carbonyl group would appear as a singlet, likely in the range of δ 3.7-4.0 ppm.

Isopropyl Group Protons: The isopropyl group gives rise to a methine proton (-CH-) and six methyl protons (-CH3). The methine proton would appear as a septet due to coupling with the six methyl protons, expected around δ 2.5-3.0 ppm. The six methyl protons would appear as a doublet due to coupling with the single methine proton, typically in the upfield region around δ 1.1 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (C6H4) | 6.8 - 7.4 | Multiplet |

| Methoxy (OCH3) | ~3.8 | Singlet |

| Methylene (CH2) | 3.7 - 4.0 | Singlet |

| Methine (CH) | 2.5 - 3.0 | Septet |

| Methyl (CH3) | ~1.1 | Doublet |

This table presents predicted 1H NMR chemical shifts based on typical values for similar functional groups.

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the broadband proton-decoupled 13C NMR spectrum.

Carbonyl Carbon: The carbon of the ketone group (C=O) is characteristically deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 200-220 ppm. libretexts.org

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C-O) would be the most downfield of these due to the deshielding effect of the oxygen atom.

Methoxy Carbon: The carbon of the methoxy group (-OCH3) is expected to resonate around δ 55-60 ppm.

Methylene Carbon: The methylene carbon (-CH2-) adjacent to the aromatic ring and carbonyl group would appear in the range of δ 40-50 ppm.

Isopropyl Group Carbons: The methine carbon (-CH-) of the isopropyl group would be found around δ 35-45 ppm, while the two equivalent methyl carbons (-CH3) would appear in the upfield region, typically between δ 15-25 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 200 - 220 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-H, C-C) | 110 - 140 |

| Methoxy (OCH3) | 55 - 60 |

| Methylene (CH2) | 40 - 50 |

| Methine (CH) | 35 - 45 |

| Methyl (CH3) | 15 - 25 |

This table presents predicted 13C NMR chemical shifts based on typical values for similar functional groups.

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing the connectivity of the molecular structure. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, key HMBC correlations would be expected between:

The methylene protons and the carbonyl carbon, as well as several aromatic carbons.

The methoxy protons and the aromatic carbon to which the methoxy group is attached.

The isopropyl methine proton and the carbonyl carbon, as well as the isopropyl methyl carbons.

The isopropyl methyl protons and the isopropyl methine carbon, as well as the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group stretch is expected in the region of 1710-1725 cm-1.

C-O Stretch: The aryl ether C-O stretch of the methoxy group would likely appear as a strong band around 1230-1270 cm-1 (asymmetric) and a medium band around 1020-1075 cm-1 (symmetric).

C-H Stretch: The aromatic C-H stretching vibrations would be observed as a group of bands above 3000 cm-1, while the aliphatic C-H stretching vibrations of the methylene and isopropyl groups would appear just below 3000 cm-1.

C=C Stretch: Aromatic C=C stretching vibrations would give rise to several bands of variable intensity in the 1450-1600 cm-1 region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| Ketone | C=O Stretch | 1710 - 1725 | Strong |

| Aryl Ether | C-O Asymmetric Stretch | 1230 - 1270 | Strong |

| Aryl Ether | C-O Symmetric Stretch | 1020 - 1075 | Medium |

| Aromatic | C-H Stretch | >3000 | Medium-Weak |

| Aliphatic | C-H Stretch | <3000 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Variable |

This table presents predicted IR absorption frequencies based on typical values for similar functional groups.

Mass Spectrometry (MS) in Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. The molecular formula of this compound is C12H16O2, corresponding to a molecular weight of 192.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 192.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, key fragment ions could include:

Loss of an isopropyl group: Cleavage of the C-C bond between the carbonyl carbon and the isopropyl group would result in a fragment ion at m/z 149, corresponding to [C9H9O2]+.

Loss of a 2-methoxybenzyl group: Cleavage on the other side of the carbonyl group would lead to the formation of an isopropyl acylium ion at m/z 71, [C4H7O]+, and a 2-methoxybenzyl radical. The 2-methoxybenzyl cation itself could appear at m/z 121.

Loss of a methoxy group: A peak at m/z 161 (M-31) could be observed due to the loss of the methoxy radical.

| m/z | Possible Fragment Ion | Origin |

| 192 | [C12H16O2]+• | Molecular Ion (M+•) |

| 149 | [C9H9O2]+ | M - C3H7 (isopropyl group) |

| 121 | [C8H9O]+ | 2-methoxybenzyl cation |

| 71 | [C4H7O]+ | Isopropyl acylium ion |

This table presents predicted major fragment ions in the mass spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination of Related Complexes

While no crystal structure for this compound itself is publicly available, X-ray crystallography remains the gold standard for unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This technique has been successfully applied to characterize a wide variety of metal complexes containing ligands with similar methoxyphenyl ketone motifs. mdpi.com The study of such complexes provides valuable information on coordination modes, bond lengths, bond angles, and intermolecular interactions, which can offer insights into the potential solid-state packing and conformational preferences of the parent ligand. The synthesis and characterization of metal complexes with related Schiff base ligands derived from substituted phenylbutanones have been reported, where spectroscopic and analytical data suggest specific geometries around the metal center. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurjchem.comnih.gov Had DFT calculations been performed on 1-(2-Methoxyphenyl)-3-methylbutan-2-one, they would provide critical insights into its electronic properties.

Key parameters that could be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. nih.gov These parameters are fundamental in predicting a molecule's reactivity, kinetic stability, and optical and electronic properties. nih.gov For instance, the HOMO-LUMO gap can be indicative of the energy required for electronic excitation.

Furthermore, DFT calculations are instrumental in mapping reaction pathways and determining the energetics of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict reaction barriers and thermodynamics. For this compound, this could elucidate potential synthetic routes or degradation pathways.

A hypothetical data table for DFT-calculated properties of this compound might look like this:

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | (e.g., -6.5 eV) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | (e.g., -1.2 eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (e.g., 5.3 eV) | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | (e.g., 2.8 D) | Provides insight into the molecule's polarity and intermolecular interactions. |

| Total Energy | (e.g., -X Hartrees) | The ground state energy of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data exists for this compound.

Molecular Modeling and Docking Studies in Understanding Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. unar.ac.id A key application of this is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govherts.ac.uk This is particularly valuable in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme. researchgate.netresearchgate.net

If this compound were to be investigated as a potential biologically active agent, docking studies would be performed to predict its binding affinity and mode of interaction with a specific protein target. unar.ac.id The process involves placing the 3D structure of the compound into the binding site of the protein and calculating a "docking score," which estimates the strength of the interaction. nih.gov The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the protein's amino acid residues.

A sample data table from a hypothetical docking study of this compound could be:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| (e.g., Cyclooxygenase-2) | (e.g., -7.8) | (e.g., Arg120, Tyr355, Val523) | (e.g., Hydrogen bond, π-π stacking, Hydrophobic) |

| (e.g., Monoamine Oxidase B) | (e.g., -8.2) | (e.g., Tyr435, Ile199, Cys172) | (e.g., Hydrophobic, van der Waals) |

Note: This table is purely illustrative. The protein targets and results are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov These models are built by statistically analyzing a dataset of compounds with known activities to derive a correlation between molecular descriptors and the observed activity. scienceforecastoa.comnih.gov Molecular descriptors are numerical values that characterize the chemical, physical, or structural properties of a molecule. wikipedia.org

For a series of compounds related to this compound, a QSAR study could be developed to predict the biological activity of new, unsynthesized analogs. nih.gov This predictive capability is highly valuable in medicinal chemistry for prioritizing which compounds to synthesize and test, thereby saving time and resources. scienceforecastoa.com

The general form of a QSAR model is: Activity = f(molecular descriptors) wikipedia.org

Descriptors used in QSAR can be classified into several categories:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., LogP)

Topological: (e.g., connectivity indices)

A hypothetical QSAR equation for a series of analogs could be: log(1/C) = 0.5 * LogP - 0.02 * Molecular_Weight + 1.2 * (sum of electronic charges on aromatic ring) + 2.1

Note: This equation is a fictional example to illustrate the form of a QSAR model.

Conformational Analysis and Stereochemical Prediction through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. dcu.iecwu.edu Computational methods are essential for exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. researchgate.netnih.gov

For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis would reveal the low-energy shapes the molecule is likely to adopt. cwu.edunih.gov This is crucial because the biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. dcu.ie Techniques like molecular mechanics or quantum mechanics can be used to perform a systematic search of the conformational space. nih.gov

The results of such an analysis would typically be presented as a potential energy surface or a list of stable conformers with their relative energies.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C=O) | Dihedral Angle (Ar-C-C=O) |

| 1 (Global Minimum) | 0.00 | (e.g., -175°) | (e.g., 65°) |

| 2 | 1.25 | (e.g., 60°) | (e.g., 70°) |

| 3 | 2.80 | (e.g., -65°) | (e.g., -170°) |

Note: This table represents hypothetical data from a conformational analysis and is for illustrative purposes only.

Exploration of Biological Activities and Structure Activity Relationships Sar

In Vitro Biological Activity Screening Methodologies for Enzyme Inhibition or Cellular Effects

The initial exploration of a compound's biological activity is typically conducted in vitro using high-throughput screening (HTS) methods. These techniques allow for the rapid assessment of a large number of compounds to identify "hits" with a desired pharmacological effect. vu.nl For scaffolds related to 1-(2-methoxyphenyl)-3-methylbutan-2-one, these methodologies are centered on evaluating their impact on specific enzymes or whole cells.

Enzyme Inhibition Assays: Enzymes are a major class of drug targets, and their inhibition can modulate disease pathways. vu.nl Screening for enzyme inhibitors involves incubating the target enzyme with a substrate that produces a detectable signal (e.g., colorimetric, fluorescent) and then adding the test compound. A reduction in the signal indicates inhibition. Mass spectrometry-based methods, such as MALDI-TOF MS, are also employed for their high throughput and ability to directly measure the substrate and product without the need for labels. researchgate.net

Cytotoxicity Assays: To determine a compound's ability to kill cancer cells, cell lines such as the hepatocellular carcinoma (HepG2) line are often used. The concentration of the compound that inhibits cell growth by 50% (IC50) is a standard measure of potency. nih.govmdpi.com

Antiproliferative Assays: These tests evaluate a compound's ability to stop cell division, a crucial aspect of anticancer activity. Human cancer cell lines like H460 (lung), HCT 116 (colorectal), and MCF-7 (breast) are commonly used for this purpose. mdpi.com

Antimicrobial and Antifungal Screening: The biological activity of compounds can be tested against various strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their minimum inhibitory concentration (MIC). mdpi.comuem.br

These screening funnels are essential for identifying the initial biological activities of novel compounds derived from the this compound scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. mdpi.comnih.gov For derivatives based on the methoxyphenyl ketone scaffold, SAR studies have elucidated key structural features that govern their potency and selectivity.

Research on related aromatic ring-substituted ketamine esters showed that the position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of activity. mdpi.com Generally, 2- and 3-substituted compounds were found to be more active than their 4-substituted counterparts. mdpi.com This suggests that for this compound, the ortho-position of the methoxy group is likely a favorable feature for biological interactions.

Furthermore, modifications to other parts of the molecule also significantly influence activity. In studies of quinoxaline (B1680401) derivatives, the presence of an enone moiety—an α,β-unsaturated ketone—was demonstrated to be important for antimalarial activity. nih.gov This highlights that the ketone group and its chemical environment in the this compound structure are crucial for its biological function.

The table below summarizes SAR findings from analogous compounds, illustrating the importance of substituent placement.

| Structural Modification | Observation | Implication for Scaffold |

| Methoxy Group Position | 2- and 3-substituted compounds are generally more active than 4-substituted ones. mdpi.com | The ortho-position in this compound is likely beneficial for activity. |

| Core Structure | The presence of an enone linker is essential in some active chalcones. nih.gov | The ketone group is a key pharmacophoric feature. |

| N-1 Substituent in Benzoxazepinones | An isopropyl group at the N-1 position provides the highest activity. mdpi.com | The size and nature of alkyl groups near the core structure are critical. |

These studies collectively indicate that the biological activity of derivatives can be finely tuned by strategic modifications to the core scaffold. mdpi.com

Mechanistic Investigations of Observed Biological Effects (e.g., target engagement, pathway modulation)

Understanding the mechanism of action is crucial for the development of a chemical compound into a therapeutic agent or a research tool. This involves identifying the specific molecular target and the downstream cellular pathways that are affected.

Derivatives containing the methoxyphenyl moiety have been shown to engage a variety of biological targets:

Tubulin Polymerization Inhibition: Several studies have identified compounds with a trimethoxyphenyl or methoxyphenyl group that act as potent inhibitors of tubulin polymerization. nih.gov By binding to microtubules, these agents disrupt the formation of the mitotic spindle during cell division, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death). nih.govnih.gov This is a validated mechanism for many anticancer drugs. nih.gov

Kinase Inhibition: The methoxyphenyl scaffold is also present in potent kinase inhibitors. For example, certain 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been identified as inhibitors of Casein Kinase 2, alpha (CSNK2A), a target for antiviral therapy. nih.gov

Receptor Modulation: Some methoxyphenyl compounds can dually regulate receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to anticancer effects by inhibiting key signaling pathways such as the AKT pathway. nih.gov

Antimicrobial Mechanisms: Molecular docking studies on related compounds suggest that their antimicrobial activity may stem from interactions with key bacterial or fungal proteins, such as p450 cytochrome. uem.br

These findings suggest that a compound like this compound could potentially exert its biological effects through various mechanisms, making it a versatile scaffold for targeting diseases like cancer or infections. mdpi.comresearchgate.net

Influence of Functional Groups and Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of a drug candidate are heavily influenced by the specific functional groups attached to its core scaffold. For derivatives of this compound, the nature and position of substituents play a pivotal role.

Methoxy Group Position: The location of the methoxy group on the aromatic ring significantly affects bioactivity. Studies on trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes revealed that the position of the methoxy group influenced both antimicrobial and cytotoxic activity, likely by altering the molecule's bioavailability. mdpi.comresearchgate.net In a different series of compounds, a methoxy group at the C-4 or C-7 position of a benzo[b]thiophene system enhanced antiproliferative activity, whereas substitution at C-5 or C-6 was detrimental. nih.gov

Alkyl Group Modifications: Changes to the aliphatic portion of the molecule can also lead to dramatic shifts in activity. In a series of kinase inhibitors, replacing a branched isopropyl group with a simple methyl or ethyl group restored kinase inhibition but altered the selectivity profile, favoring PIM3 over CSNK2A. nih.gov This demonstrates that even subtle changes in the size and branching of alkyl substituents can fine-tune a compound's target preference.

Electron-Donating vs. Electron-Withdrawing Groups: In SAR studies of certain inhibitors, derivatives containing electron-donating groups (like methoxyphenyl) showed different inhibitory activity compared to those with electron-withdrawing groups (like cyanophenyl). nih.gov This highlights the importance of the electronic properties of the substituents in modulating target engagement.

The following table summarizes the effects of various functional groups on biological activity in related compound series.

| Functional Group/Substituent | Effect on Biological Activity | Reference |

| Methoxy Group at 2- or 3-position | Generally increases sedative/anesthetic activity compared to 4-position. | mdpi.com |

| Branched Alkyl Group (e.g., Isopropyl) | Can be preferable for kinase inhibition and selectivity. | nih.gov |

| Hydroxyl and Aminomethyl Groups | Can improve aqueous solubility and oral bioavailability. | nih.gov |

| Electron-Withdrawing Groups (e.g., Cyanophenyl) | Can exert higher levels of inhibitory activity in certain scaffolds. | nih.gov |

These findings underscore the principle that rational modification of functional groups is a key strategy for optimizing the biological profile of a lead compound.

Rational Design of Chemical Probes for Biological Systems based on Scaffold Modification

A molecular scaffold is the core structure of a compound that can be systematically modified to create a library of analogs. semanticscholar.orgnih.gov The this compound structure serves as a potential scaffold for the rational design of chemical probes—specialized molecules used to study biological targets and pathways. nih.gov

The design process often begins with a "hit" compound identified from screening. Medicinal chemists then modify this scaffold to improve properties like potency, selectivity, and cell permeability. For example, a novel phenanthridine (B189435) analogue was identified as a chemical probe after a high-throughput screening hit was systematically optimized by modifying its scaffold to eliminate chiral centers and improve activity. nih.gov

Boron-containing molecules are often used as chemical probes due to boron's ability to form reversible covalent bonds with nucleophilic residues in proteins, allowing for effective target engagement. nih.govnih.gov Similarly, scaffolds can be derivatized with "clickable" functional groups, such as azides, which allow for the easy attachment of fluorescent dyes or other tags. nih.gov These tagged probes can then be used to visualize the trafficking and localization of the compound within cells, providing valuable information about its mechanism of action. nih.gov

By applying these principles, the this compound scaffold could be systematically modified to generate novel chemical probes for investigating a wide range of biological processes.

Advanced Analytical Techniques in Chemical Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular mass. Unlike low-resolution mass spectrometry, which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure mass-to-charge ratios to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule.

For 1-(2-Methoxyphenyl)-3-methylbutan-2-one, with the molecular formula C₁₂H₁₆O₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da).

Calculation of Theoretical Exact Mass:

(12 * 12.000000) + (16 * 1.007825) + (2 * 15.994915) = 192.11503 Da

An HRMS analysis of a pure sample of this compound would be expected to yield a measured mass that is extremely close to this theoretical value. The resulting data would provide strong evidence for the compound's elemental composition, a critical step in its structural confirmation.

Interactive Data Table: Isotopes for HRMS Calculation

| Element | Isotope | Atomic Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

Chromatography-Mass Spectrometry (GC-MS/LC-MS) for Mixture Analysis and Trace Component Identification

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of complex mixtures and the identification of trace components.

Gas Chromatography-Mass Spectrometry (GC-MS):

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being introduced into the mass spectrometer. For a compound like this compound, GC-MS analysis would provide both its retention time (a characteristic of its volatility and interaction with the column's stationary phase) and its mass spectrum.

Expected Key Fragmentations in GC-MS:

Loss of an isobutyl group (-C₄H₉): This would result in a fragment ion at m/z 135, corresponding to the methoxybenzoyl cation.

Loss of the methoxyphenyl group (-C₇H₇O): This would lead to an acylium ion at m/z 85.

A fragment corresponding to the methoxyphenyl cation: This would appear at m/z 107.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for less volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method could be employed for separation. sielc.com In such a method, a nonpolar stationary phase is used with a polar mobile phase. The compound would be separated from impurities based on its hydrophobicity. Coupling this to a mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI), would allow for its detection and confirmation. The primary ion observed would likely be the protonated molecule [M+H]⁺ at m/z 193.

Interactive Data Table: Expected m/z Values in Mass Spectrometry

| Technique | Ion | Expected m/z |

|---|---|---|

| GC-MS (EI) | [M]⁺ | 192 |

| GC-MS (EI) | [M - C₄H₉]⁺ | 135 |

| GC-MS (EI) | [M - C₇H₇O]⁺ | 85 |

| GC-MS (EI) | [C₇H₇O]⁺ | 107 |

Chiral Separation Techniques (e.g., Chiral Gas-Liquid Chromatography) for Enantiomeric Purity and Isomer Resolution

Since this compound possesses a chiral center at the carbon atom adjacent to the carbonyl group, it can exist as a pair of enantiomers. Chiral separation techniques are essential for resolving these enantiomers and determining the enantiomeric purity of a sample.

Chiral Gas-Liquid Chromatography (Chiral GLC):

Chiral GLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of the analyte, leading to their separation. The enantiomers will exhibit different retention times on the chiral column. For ketones, derivatization may sometimes be employed to enhance the interaction with the chiral stationary phase and improve separation.

Enzymatic Resolution:

Another powerful method for chiral resolution is the use of enzymes, which are inherently chiral and can selectively react with one enantiomer over the other in a process known as kinetic resolution. researchgate.netuniovi.es For a racemic mixture of this compound, a lipase (B570770) could be used to selectively catalyze the reduction of one enantiomer to the corresponding alcohol, allowing for the separation of the remaining unreacted ketone enantiomer. The efficiency of such a resolution is often assessed by measuring the enantiomeric excess (ee) of the product and the remaining starting material.

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. nih.govmt.commt.comxjtu.edu.cn This provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

The synthesis of this compound could be monitored using these techniques. For example, in a reaction involving the formation of the ketone, in-situ FTIR could be used to track the disappearance of the reactant's characteristic vibrational bands and the appearance of the strong carbonyl (C=O) stretch of the ketone product, which is typically observed in the region of 1715 cm⁻¹. x-mol.com By plotting the absorbance of these peaks over time, a reaction profile can be generated, allowing for the determination of reaction rates and endpoints.

Similarly, in-situ NMR could be employed to follow the changes in the chemical environment of the protons and carbons in the reacting molecules. nih.govresearchgate.net The formation of this compound would be indicated by the appearance of new signals corresponding to the protons and carbons of the product molecule in their unique chemical shifts.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 1-(2-Methoxyphenyl)-3-methylbutan-2-one and its Analogs

The synthesis of aromatic ketones, including this compound, is undergoing a paradigm shift towards more sustainable and efficient methodologies. chemistryviews.org Traditional methods like Friedel-Crafts acylation often rely on stoichiometric amounts of Lewis acid catalysts and halogenated reagents, which generate significant waste. researchgate.netorganic-chemistry.org Future research will likely focus on developing novel catalytic systems that are not only highly efficient but also environmentally benign.

Recent advancements in this area include the use of solid acid catalysts and visible-light-induced aerobic C-H oxidation. chemistryviews.orgchemijournal.com For instance, a photocatalytic process using CeCl3 as a photosensitizer in water under blue light and an air atmosphere has been developed for the synthesis of various aromatic ketones in moderate to excellent yields. chemistryviews.org Such methods are economical and can be performed under mild conditions, making them attractive for industrial applications. chemistryviews.org

Furthermore, one-pot transformations of aromatic ketones into other valuable compounds, such as esters, are being explored to enhance their synthetic utility. azom.comwaseda.jpsciencedaily.com These approaches simplify reaction processes and broaden the scope of accessible molecular architectures. azom.comwaseda.jpsciencedaily.com

Table 1: Comparison of Traditional and Emerging Synthetic Routes for Aromatic Ketones

| Feature | Traditional Friedel-Crafts Acylation | Emerging Sustainable Routes |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl3) | Catalytic solid acids, photocatalysts |

| Reagents | Acyl halides, anhydrides | Carboxylic acids, aldehydes, aryl alkanes |

| Solvents | Often chlorinated solvents | Water, ionic liquids, solvent-free conditions |

| Byproducts | Significant inorganic and halogenated waste | Minimal waste, often water |

| Conditions | Often harsh | Mild (e.g., room temperature, visible light) |

| Atom Economy | Lower | Higher |

Application of Ultrafast Spectroscopy and Advanced Quantum Chemical Simulations for Deeper Mechanistic Understanding

The photophysical and photochemical properties of aromatic ketones are of fundamental importance for their application in areas such as photosensitization and materials science. Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, are powerful tools for investigating the dynamics of excited states on femtosecond to nanosecond timescales. researchgate.netnih.govuni-hannover.dersc.org

For instance, studies on 2'-methoxyacetophenone, a compound structurally related to this compound, have utilized transient UV-Vis absorption spectroscopy to characterize its triplet state, which is crucial for its role as a DNA photosensitizer. csic.es Future research could apply these techniques to this compound to elucidate the influence of the isobutyryl group and the ortho-methoxy substituent on its excited-state dynamics, including intersystem crossing rates and triplet state reactivity.

Complementing experimental studies, advanced quantum chemical simulations, particularly those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure and potential energy surfaces of these molecules. mdpi.comnih.govmdpi.com DFT calculations can be used to predict spectroscopic properties, reaction mechanisms, and the thermodynamic stability of different conformers and isomers. mdpi.comnih.govnih.govchemrxiv.org Such computational investigations will be invaluable for interpreting experimental data from ultrafast spectroscopy and for the rational design of new derivatives with tailored photophysical properties. mdpi.com

Rational Design of Derivatives for Highly Targeted Biological or Material Science Applications

The rational design of novel derivatives of this compound holds immense potential for targeted applications in both biology and materials science. nih.govnih.gov In the realm of medicinal chemistry, aromatic ketones serve as important intermediates in the synthesis of pharmaceuticals. ontosight.ainumberanalytics.com By modifying the core structure of this compound, it may be possible to develop potent and selective enzyme inhibitors or receptor ligands. nih.govnih.gov For example, the design of transition-state analogue inhibitors is a powerful strategy for developing highly specific enzyme inhibitors. nih.gov Computational tools like pharmacophore modeling and molecular docking can guide the design of new derivatives with enhanced biological activity. chemrxiv.org

In materials science, aromatic ketones are utilized in the synthesis of polymers and other advanced materials. numberanalytics.comtandfonline.com The thermodynamic and electrochemical properties of ketone derivatives of aromatic molecules can be systematically investigated using first-principles DFT modeling to assess their potential for applications such as positive electrode materials in rechargeable lithium-ion batteries. nih.gov The introduction of specific functional groups onto the aromatic ring or the alkyl chain of this compound could lead to the development of novel organic materials for electronic devices with tailored properties. researchgate.net

Integration of Green Chemistry Principles in the Synthesis and Production of Related Compounds

The principles of green chemistry are increasingly being integrated into the synthesis and production of chemicals to minimize their environmental impact. nih.govmdpi.comwhiterose.ac.ukoulu.fi For the synthesis of this compound and its analogs, future research will emphasize the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. chemistryviews.org

Biocatalysis, for instance, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.netchimia.chentrechem.comrsc.org Enzymes can be engineered to perform specific transformations under mild conditions, often in aqueous media. researchgate.netchimia.ch The use of biocatalysts for the synthesis of methoxy-substituted aromatic compounds is an emerging area of research that could be applied to the production of this compound. researchgate.netentrechem.com

The development of greener Friedel-Crafts acylation reactions is another key area of focus. researchgate.netorganic-chemistry.orgchemijournal.combas.bg This includes the use of recyclable catalysts and solvent-free reaction conditions to improve the sustainability of the process. researchgate.netchemijournal.com Green chemistry metrics, such as atom economy, reaction mass efficiency, and the E-factor, will be crucial in evaluating and comparing the environmental performance of different synthetic routes. nih.govmdpi.comwhiterose.ac.uk

Exploration of this compound in Interdisciplinary Research Fields

The versatile structure of this compound makes it a candidate for exploration in various interdisciplinary research fields. Its potential applications extend beyond traditional organic chemistry into areas such as medicinal chemistry, materials science, and agrochemicals. ontosight.ainumberanalytics.comcaymanchem.com

In medicinal chemistry, methoxyphenyl ketones are known precursors to various biologically active molecules. ontosight.aicaymanchem.com Further investigation into the pharmacological properties of derivatives of this compound could lead to the discovery of new therapeutic agents. ontosight.ai

In the field of agrochemicals, aromatic ketones are used in the synthesis of herbicides and insecticides. numberanalytics.com The structural features of this compound could be modified to design new crop protection agents with improved efficacy and environmental profiles.

Furthermore, the unique combination of an aromatic ring, a ketone functional group, and a flexible alkyl chain in this compound could be exploited in the development of novel functional materials, such as liquid crystals or components of organic light-emitting diodes (OLEDs). The interdisciplinary nature of these research avenues will require collaboration between synthetic chemists, biologists, materials scientists, and computational chemists to fully realize the potential of this class of compounds.

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)-3-methylbutan-2-one, and what optimization strategies are recommended?

The compound is synthesized via Claisen condensation followed by ester decarboxylation. A common method involves reacting o-methoxyphenylacetic acid with methyl acetate under basic conditions. Key optimization steps include:

- Catalyst selection : Use sodium methoxide or potassium tert-butoxide for higher yields.

- Temperature control : Maintain 80–100°C to avoid side reactions like over-condensation.

- Purification : Employ fractional distillation or preparative HPLC to isolate the ketone product .

Q. How can researchers validate the structural integrity and purity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Confirm the methoxy group (δ 3.8–3.9 ppm) and ketone carbonyl (δ 210–215 ppm in NMR).

- Mass spectrometry (MS) : Look for the molecular ion peak at m/z 164.2 (CHO) and fragmentation patterns consistent with the methoxyphenyl and methylbutanone moieties.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify ≥95% purity .

Q. What preliminary biological assays are suitable for screening its bioactivity?

Prioritize assays based on structural analogs (e.g., methoxy-substituted phenylketones):

- Receptor binding : Screen for serotonin (5-HT/5-HT) or adrenergic receptor affinity using radioligand displacement assays.

- Enzyme inhibition : Test against cyclooxygenase (COX) or monoamine oxidase (MAO) via spectrophotometric methods.

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can molecular docking elucidate its potential interactions with biological targets?

- Target selection : Prioritize enzymes/receptors with hydrophobic active sites (e.g., COX-2, dopamine D) due to the compound’s aromatic and alkyl groups.

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis studies (e.g., alanine scanning) .

Q. What experimental design considerations are critical for studying its stability and degradation pathways?

- Degradation conditions : Expose the compound to UV light, varying pH (2–12), and elevated temperatures (40–60°C).

- Analytical monitoring : Track degradation products via LC-MS/MS and quantify using kinetic modeling (e.g., first-order decay).

- Matrix effects : Simulate biological matrices (e.g., plasma, liver microsomes) to assess metabolic stability .

Q. How do structural modifications (e.g., halogenation) impact its physicochemical and pharmacological properties?

- Halogen addition : Introduce Cl or F at the phenyl ring’s 5-position to enhance lipophilicity (logP ↑) and receptor binding.

- Methyl group variation : Replace the 3-methyl with cyclopropyl to study steric effects on target engagement.

- Data correlation : Use QSAR models to predict bioavailability and toxicity profiles .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

- Meta-analysis : Aggregate data from PubChem and ChEMBL, focusing on assay conditions (e.g., IC values under varying pH/temperatures).

- Dose-response curves : Replicate studies using standardized protocols (e.g., fixed incubation times, controlled cell passage numbers).

- Orthogonal assays : Cross-validate results via SPR (surface plasmon resonance) and isothermal titration calorimetry (ITC) .

Q. What advanced spectroscopic techniques can probe its adsorption behavior on surfaces relevant to drug delivery systems?

- Microspectroscopic imaging : Use AFM-IR (atomic force microscopy-infrared spectroscopy) to map adsorption on silica or polymer matrices.

- XPS (X-ray photoelectron spectroscopy) : Analyze surface composition changes post-adsorption.

- In situ Raman : Monitor real-time interactions under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.